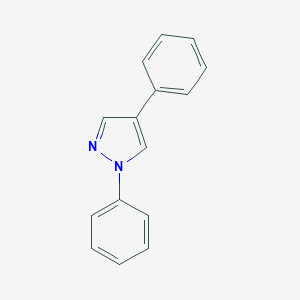

1,4-Diphenylpyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKVEARUNZRABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346571 | |

| Record name | 1,4-Diphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15132-01-1 | |

| Record name | 1,4-Diphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-diphenylpyrazole synthesis mechanism and intermediates

An In-Depth Technical Guide to the Synthesis of 1,4-Diphenylpyrazole: Mechanisms, Intermediates, and Protocols

Executive Summary

The this compound scaffold is a significant structural motif in medicinal chemistry and materials science, necessitating robust and well-understood synthetic methodologies. This guide provides a comprehensive technical overview of the core mechanisms for synthesizing this compound, designed for researchers, scientists, and professionals in drug development. We delve into the two primary synthetic routes: the classic Knorr-type cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine and the versatile pathway involving the cyclization and subsequent oxidation of chalcone-derived precursors. By dissecting the reaction mechanisms, identifying key intermediates, and explaining the causality behind experimental choices, this document serves as a practical and authoritative resource. Detailed experimental protocols, visual diagrams of reaction pathways, and a summary of critical reaction parameters are included to bridge theoretical understanding with practical laboratory application.

Introduction to the this compound Core

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in pharmaceutical development.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2] The 1,4-diphenyl-substituted variant is of particular interest as a versatile scaffold for building more complex molecular architectures. Understanding its synthesis is fundamental to leveraging its potential in modern chemical research. The most common and historically significant methods for constructing the pyrazole ring rely on the condensation of a three-carbon dielectrophile with a hydrazine-based binucleophile.[2][3]

Primary Synthesis Pathway: The Knorr Pyrazole Synthesis

The most fundamental approach to pyrazole synthesis is the Knorr reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine.[2][4] First reported by Ludwig Knorr in 1883, this method remains a cornerstone of heterocyclic chemistry due to its reliability and simplicity.[1][3] For the synthesis of this compound, this pathway requires the reaction of phenylhydrazine with a 2-phenyl-1,3-dicarbonyl equivalent.

The Core Mechanism

The Knorr synthesis is typically performed under acidic conditions, which serve to activate the carbonyl groups of the 1,3-dicarbonyl substrate towards nucleophilic attack.[4][5] The reaction proceeds through a sequence of condensation, cyclization, and dehydration steps.

The mechanism can be detailed as follows:

-

Protonation and Initial Attack: The reaction is initiated by the acid-catalyzed protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound. This increases the electrophilicity of the carbonyl carbon, priming it for attack by the terminal nitrogen of phenylhydrazine to form a tetrahedral hemiaminal intermediate.

-

Formation of the Hydrazone Intermediate: The unstable hemiaminal rapidly undergoes dehydration to form a more stable hydrazone intermediate.[1][6]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety, which is still nucleophilic, attacks the remaining carbonyl carbon in an intramolecular fashion. This ring-closing step forms a five-membered cyclic hemiaminal.[7]

-

Aromatization: The final step is a second dehydration event. The elimination of a water molecule from the cyclic intermediate results in the formation of the stable, aromatic this compound ring.[1]

Visualization of the Knorr Synthesis Mechanism

Caption: Knorr synthesis mechanism for this compound.

Mechanistic Causality & Experimental Considerations

-

Choice of Catalyst: While the reaction can proceed under neutral conditions, the addition of a weak acid like acetic acid or a catalytic amount of a strong mineral acid significantly accelerates the rate-determining cyclization step.[8] The pH must be carefully controlled; strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[5][8]

-

Solvent System: Protic solvents like ethanol are commonly used as they effectively solvate the intermediates and reagents.[5] In some cases, aprotic dipolar solvents can provide better regioselectivity.[9]

-

Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl compound, a mixture of two regioisomers can be formed.[1][2] The specific isomer obtained depends on which carbonyl group is attacked first, a process influenced by both steric and electronic factors of the substituents.

Alternative Pathway: From α,β-Unsaturated Precursors (Chalcones)

An alternative and highly versatile route to pyrazoles utilizes α,β-unsaturated ketones, commonly known as chalcones, as the three-carbon building block.[9] This method proceeds via a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.

The Chalcone-to-Pyrazole Mechanism

This two-stage process is powerful for creating polysubstituted pyrazoles.

-

Pyrazoline Formation: The reaction begins with a conjugate (Michael) addition of phenylhydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclocondensation, where the second nitrogen attacks the carbonyl carbon, and subsequent dehydration to yield a 2-pyrazoline ring.[9][10]

-

Oxidation to Pyrazole: The 2-pyrazoline intermediate is not aromatic. Aromatization is achieved through an oxidation step that removes two hydrogen atoms to form the stable pyrazole ring.[9] A variety of oxidizing agents can be employed, or in some cases, the reaction is performed in an oxygen atmosphere.[9][11]

Visualization of the Chalcone Pathway

Caption: Synthesis of this compound via a chalcone intermediate.

Experimental Protocols

The following is a representative, self-validating protocol for the synthesis of a 1,3-diphenylpyrazole, which is structurally analogous and follows the same core principles as the synthesis of the 1,4-diphenyl isomer. The key difference lies in the choice of the 1,3-dicarbonyl starting material.

Protocol: Knorr Synthesis of 1,3-Diphenyl-1H-pyrazole

This protocol is adapted from established methodologies for the synthesis of diarylpyrazoles from 1,3-diketones.[3][9]

Reagents & Materials:

-

Dibenzoylmethane (1,3-diphenyl-1,3-propanedione)

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Step-by-Step Procedure:

-

Dissolution of Reactants: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve dibenzoylmethane (1.0 eq.) in absolute ethanol (approx. 20-30 mL).

-

Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.05 eq.) dropwise at room temperature.

-

Addition of Catalyst: Add glacial acetic acid (0.5 mL) to the reaction mixture to catalyze the cyclization.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1,3-diphenyl-1H-pyrazole as a crystalline solid.

Data Summary

The synthesis of pyrazoles is highly adaptable. The following table summarizes common parameters drawn from various literature precedents.

Table 1: Summary of Common Reaction Parameters for Pyrazole Synthesis

| Parameter | Knorr-Type Synthesis | Chalcone Pathway |

| Key Reactants | 1,3-Dicarbonyl, Hydrazine | α,β-Unsaturated Ketone, Hydrazine |

| Catalyst | Acetic Acid, HCl, H₂SO₄, Nano-ZnO[9] | Base (NaOH, KOH) for pyrazoline formation[10][12] |

| Solvent | Ethanol, Methanol, DMF, Acetic Acid[5][9] | Ethanol, PEG-400, Methanol[10][12] |

| Temperature | Room Temperature to Reflux | Room Temperature (Pyrazoline), Reflux (Oxidation) |

| Key Intermediate | Acyclic Hydrazone | Cyclic 2-Pyrazoline[1][9] |

| Reported Yields | Good to Excellent (60-95%)[9] | Good to Excellent (often >80%)[12][13] |

Conclusion

The synthesis of this compound is readily achievable through well-established and robust chemical transformations. The Knorr pyrazole synthesis provides a direct and efficient route via the cyclocondensation of a 1,3-dicarbonyl equivalent with phenylhydrazine, proceeding through key hydrazone and cyclic hemiaminal intermediates. Alternatively, the chalcone pathway offers a versatile method involving the formation and subsequent oxidation of a pyrazoline intermediate. A thorough understanding of these mechanisms, the role of catalysts, and reaction conditions allows researchers to optimize synthetic strategies for producing this valuable heterocyclic core for applications in drug discovery and materials science.

References

- E. M. Morsy, A. H. Shamroukh, M. E. Zaki, F. M. Abdel-Motti, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273307/]

- J&K Scientific LLC, "Knorr Pyrazole Synthesis," J&K Scientific. [URL: https://www.jk-scientific.com/en/knorr-pyrazole-synthesis]

- Google Patents, "Process for the preparation of pyrazoles," Google Patents. [URL: https://patents.google.

- M. B. El-Sabbagh, et al., "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6530]

- BenchChem, "Cyclocondensation Reactions for Pyrazole Ring Formation," BenchChem Application Notes. [URL: https://www.benchchem.

- T. J. J. Müller, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/120]

- A. C. Götzinger, et al., "One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles," The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b01326]

- ResearchGate, "Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine," ResearchGate. [URL: https://www.researchgate.net/publication/376249257_Synthesis_of_pyrazole_via_cyclocondensation_reaction_of_13-dicarbonyl_and_arylhydrazine]

- Alfa Chemistry, "Paal-Knorr Synthesis," Alfa Chemistry. [URL: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm]

- Organic Chemistry Portal, "Paal-Knorr Pyrrole Synthesis," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm]

- Slideshare, "knorr pyrazole synthesis," Slideshare. [URL: https://www.slideshare.net/VishakhaGiradkar/knorr-pyrazole-synthesis]

- Slideshare, "Knorr Pyrazole Synthesis (M. Pharm)," Slideshare. [URL: https://www.slideshare.net/Biopharmaquants/knorr-pyrazole-synthesis-m-pharm]

- S. D. Srivastava, et al., "PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation," ResearchGate. [URL: https://www.researchgate.

- Wikipedia, "Paal–Knorr synthesis," Wikipedia. [URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]

- N. F. A. Ahmad, et al., "Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone," Akademi Sains Malaysia. [URL: https://jms.akademisains.gov.my/index.php/asmscj/article/view/1010]

- M. Poje, et al., "Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol," Uniba. [URL: https://www.uniba.sk/fileadmin/prirodovedecka/chem/Katedra_organickej_chemie/Publikacie/Molecules_2022_27_3752.pdf]

- T. D. Wahyuningsih, et al., "SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS," OJS UMMADA. [URL: https://ojs.ummada.ac.id/index.php/farmasains/article/view/1012]

- Y. Li, et al., "Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1," PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6389332/]

- P. O. Ovonramwen, "Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3," ResearchGate. [URL: https://www.researchgate.net/publication/353775073_Synthesis_of_1-24-Dinitrophenyl-35-diphenyl-1H-pyrazol-4-ol_via_trans-13-diphenyl-23-epoxy-1-propanone_and_24-dinitro_phenylhydrazine]

- ResearchGate, "Mechanism for the formation of pyrazole," ResearchGate. [URL: https://www.researchgate.

- BenchChem, "The Diphenyl-1H-Pyrazole-4,5-Diamine Scaffold: A Comprehensive Technical Guide for Medicinal Chemistry," BenchChem. [URL: https://www.benchchem.

- Organic Chemistry Portal, "Pyrazole synthesis," Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm]

- Y. Zhang, et al., "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions," NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215951/]

- ResearchGate, "Representative of 1,4,5‐trisubstituted pyrazole‐based blockbuster drugs," ResearchGate. [URL: https://www.researchgate.net/figure/Representative-of-145-trisubstituted-pyrazole-based-blockbuster-drugs_fig1_349202537]

- F. Chimenti, et al., "Synthesis and selective inhibitory activity of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives against monoamine oxidase," PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15056008/]

- M. D. Standary, et al., "Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines," NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9788090/]

- A. Salinas‐Benítez, et al., "Initial Mechanistic Studies on Dysprosium‐Catalyzed Pyrazole Formation," ChemistrySelect. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.201702484]

- BenchChem, "The Enigmatic Core: A Technical Guide to the Discovery and Synthesis of Diphenyl-1H-pyrazole-4,5-diamine," BenchChem. [URL: https://www.benchchem.

- C. C. Wang, et al., "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study," MDPI. [URL: https://www.mdpi.com/1420-3049/23/10/2662]

- ResearchGate, "Proposed intermediates derived from monitoring the reaction for the formation of 3‐5‐diphenyl‐1H‐pyrazole," ResearchGate. [URL: https://www.researchgate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 6. knorr pyrazole synthesis | PPTX [slideshare.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 11. Pyrazole synthesis [organic-chemistry.org]

- 12. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 13. ricerca.uniba.it [ricerca.uniba.it]

An In-Depth Technical Guide to the Crystal Structure Analysis of Diphenylpyrazoles for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of diphenylpyrazole derivatives, a class of heterocyclic compounds of significant interest in drug discovery and development. While the specific crystal structure of the parent 1,4-diphenylpyrazole is not publicly available, this paper will draw upon established data from closely related analogues to detail the synthesis, crystallization, X-ray diffraction analysis, and interpretation of structural data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causal relationships between molecular architecture and solid-state properties, which are critical for advancing pharmaceutical design.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with pyrazole derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The substitution of phenyl rings onto the pyrazole core gives rise to diphenylpyrazoles, a class of compounds whose therapeutic potential is intimately linked to their three-dimensional structure.

The precise arrangement of atoms in the crystalline state, or the crystal structure, governs a molecule's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount, as it influences everything from formulation to efficacy. This guide will delve into the technical aspects of determining and analyzing the crystal structure of diphenylpyrazoles, providing a robust framework for researchers in the field.

Synthesis and Single-Crystal Growth: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The methodologies employed are critical, as they directly impact the suitability of the crystals for X-ray diffraction analysis.

Synthetic Pathways to Diphenylpyrazoles

A common and effective method for synthesizing substituted diphenylpyrazoles is through a condensation reaction. For instance, the synthesis of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine involves the reaction of (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one with phenylhydrazine.

Experimental Protocol: Synthesis of a Diphenylpyrazole Analogue [1]

-

A mixture of (E)-3-phenyl-1-(pyridin-4-yl)prop-2-en-1-one (0.01 mol) and phenylhydrazine (0.01 mol) is prepared in acetonitrile (30 ml).

-

The mixture is refluxed for 4 hours.

-

Post-reflux, the solvent is completely distilled.

-

The residue is poured into water and extracted with dichloromethane.

-

The organic layer is dried using anhydrous sodium sulphate, filtered, and the solvent is distilled.

-

The resulting solid is purified using column chromatography (hexane:ethyl acetate) to yield the final product.

The rationale behind this multi-step workup is to isolate and purify the desired diphenylpyrazole derivative from unreacted starting materials and byproducts, ensuring a high-purity sample for crystallization.

Crystallization: The Art of Growing Diffraction-Quality Crystals

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a widely used and effective method for obtaining high-quality crystals of organic compounds like diphenylpyrazoles.

Experimental Protocol: Single-Crystal Growth by Slow Evaporation [2][3]

-

The purified diphenylpyrazole derivative is dissolved in a suitable solvent (e.g., acetonitrile) to form a saturated or near-saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is placed in a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent.

-

The vial is left undisturbed in a vibration-free environment at a constant temperature.

-

Over a period of days to weeks, as the solvent evaporates, the solution becomes supersaturated, and single crystals nucleate and grow.

The choice of solvent is crucial and is often determined empirically. A good solvent will dissolve the compound to an appropriate concentration and have a moderate evaporation rate. The slow rate of evaporation is key to allowing the molecules to arrange themselves in a highly ordered, crystalline lattice rather than precipitating out as an amorphous solid.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Data Collection

A suitable single crystal is mounted on a diffractometer, which uses a focused beam of X-rays (commonly from a Mo or Cu source). As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

Workflow for X-ray Diffraction Data Collection

Caption: A simplified workflow for X-ray diffraction data collection.

The collected data consists of a list of reflection indices (h,k,l), their intensities, and standard uncertainties.

Structure Solution and Refinement

The diffraction data is then used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined using least-squares methods to improve the agreement between the observed diffraction data and the data calculated from the model.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: Direct methods or Patterson methods are used to determine the initial phases of the reflections and generate an initial structural model.

-

Structure Refinement: The atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. This is an iterative process.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Final Model Validation: The final model is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density.

Interpreting the Crystal Structure of Diphenylpyrazoles

The final output of a crystal structure analysis is a wealth of information about the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.

Molecular Geometry

The analysis reveals precise bond lengths, bond angles, and torsion angles within the diphenylpyrazole molecule. For pyrazole derivatives, the pyrazole ring is generally planar.[1] The phenyl rings are typically twisted with respect to the pyrazole core, and the dihedral angles between these rings are a key structural feature. For example, in 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the phenyl rings form dihedral angles of 39.61° and 9.4° with the central pyrazole ring.[3]

Table 1: Representative Crystallographic Data for a Substituted Diphenylpyrazole

| Parameter | Value | Reference |

| Chemical Formula | C₂₀H₁₅N₃ | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 10.5700(6) | [1] |

| b (Å) | 12.2810(13) | [1] |

| c (Å) | 12.1750(13) | [1] |

| β (°) | 94.429(7) | [1] |

| Volume (ų) | 1572.5(2) | [1] |

| Z | 4 | [1] |

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is directed by a variety of non-covalent interactions. In diphenylpyrazole structures, C-H···π interactions are commonly observed, where a hydrogen atom on one molecule interacts with the π-electron cloud of a phenyl or pyrazole ring on a neighboring molecule.[4] In some derivatives, weak C-H···O or C-H···N hydrogen bonds can also play a role in stabilizing the crystal packing.[1][3] These interactions dictate the overall supramolecular architecture, which can take the form of chains, sheets, or more complex three-dimensional networks.

Visualization of Molecular Packing and Intermolecular Interactions

Caption: A diagram illustrating a C-H···π interaction between two diphenylpyrazole molecules.

Conclusion: From Crystal Structure to Drug Development

The crystal structure analysis of diphenylpyrazoles provides invaluable insights for pharmaceutical scientists. A detailed understanding of the molecular conformation and intermolecular interactions can inform strategies for polymorph screening, salt selection, and co-crystal design, all of which are critical for optimizing the solid-state properties of an active pharmaceutical ingredient (API). By applying the principles and methodologies outlined in this guide, researchers can better predict and control the behavior of diphenylpyrazole-based drug candidates, ultimately accelerating the path from discovery to clinical application.

References

-

Mohamed, S. K., Mague, J. T., Akkurt, M., Albayati, M. R., & Mohamed, A. F. (2015). Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o931–o932. [Link]

-

Fun, H.-K., Chia, T. S., Malladi, S., Isloor, A. M., & Shetty, P. (2011). 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2822–o2823. [Link]

-

Guseinov, F. I., Celikesir, S. T., Akkurt, M., et al. (2025). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 3), 235-238. [Link]

-

Prasad, T. N. M., Raghava, B., Sridhar, M. A., Rangappa, K. S., & Prasad, J. S. (2010). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 26, 35-36. [Link]

Sources

Spectroscopic Profile of 1,4-Diphenylpyrazole: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-diphenylpyrazole, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its structural characteristics, which are crucial for its application in medicinal chemistry and materials science. This document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and field-proven insights.

Introduction

This compound is a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms and substituted with phenyl groups at the 1 and 4 positions. The pyrazole nucleus is a prominent feature in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The precise arrangement of the phenyl substituents on the pyrazole core significantly influences its electronic properties, conformation, and, consequently, its interaction with biological targets. Therefore, a thorough spectroscopic analysis is essential for confirming the regiochemistry of synthesis and for providing a baseline for the characterization of more complex derivatives.

This guide will delve into the intricacies of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, offering a detailed interpretation of the spectral features based on the molecule's structure.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the this compound ring is utilized.

Figure 1. Structure and numbering of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons on the pyrazole ring and the two phenyl substituents. Due to the molecule's symmetry, a relatively simple spectrum is expected.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3, H-5 | ~ 7.8 - 8.2 | Singlet (or very narrow doublet) | - | 2H |

| H-2', H-6' (N-phenyl) | ~ 7.6 - 7.8 | Multiplet | 2H | |

| H-3', H-4', H-5' (N-phenyl) | ~ 7.3 - 7.5 | Multiplet | 3H | |

| H-2'', H-6'' (C-phenyl) | ~ 7.5 - 7.7 | Multiplet | 2H | |

| H-3'', H-4'', H-5'' (C-phenyl) | ~ 7.2 - 7.4 | Multiplet | 3H |

Note: These are predicted values based on data from similar pyrazole derivatives. Actual experimental values may vary slightly.

Causality Behind Chemical Shifts:

-

Pyrazole Protons (H-3 and H-5): These protons are located on an electron-deficient aromatic ring, leading to their downfield chemical shift. The electronegative nitrogen atoms withdraw electron density, deshielding these protons. The expected singlet nature (or a very narrow doublet due to long-range coupling) is a key identifier.

-

N-Phenyl Protons: The protons on the phenyl ring attached to the nitrogen atom (N1) are influenced by the electron-withdrawing nature of the pyrazole ring. The ortho protons (H-2', H-6') are typically the most deshielded due to their proximity to the heterocyclic ring.

-

C-Phenyl Protons: The protons on the phenyl ring at C4 are in a more neutral electronic environment compared to the N-phenyl group. Their chemical shifts are expected to be in the typical aromatic region.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument: A high-resolution NMR spectrometer with a broadband probe.

-

Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on the sample concentration.

-

Spectral Width: 0-200 ppm.

-

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-3, C-5 | ~ 138 - 142 |

| C-4 | ~ 125 - 130 |

| C-1' (ipso, N-phenyl) | ~ 139 - 141 |

| C-2', C-6' (N-phenyl) | ~ 120 - 125 |

| C-3', C-5' (N-phenyl) | ~ 128 - 130 |

| C-4' (N-phenyl) | ~ 126 - 128 |

| C-1'' (ipso, C-phenyl) | ~ 130 - 135 |

| C-2'', C-6'' (C-phenyl) | ~ 128 - 130 |

| C-3'', C-5'' (C-phenyl) | ~ 128 - 130 |

| C-4'' (C-phenyl) | ~ 125 - 127 |

Note: These are predicted values based on data from similar pyrazole derivatives. Actual experimental values may vary slightly.

Causality Behind Chemical Shifts:

-

Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the two nitrogen atoms. C-3 and C-5, being adjacent to a nitrogen atom, are typically found further downfield compared to C-4.

-

Ipso-Carbons: The ipso-carbons of the phenyl rings (C-1' and C-1'') are quaternary and their chemical shifts are influenced by the substituent.

-

Phenyl Carbons: The remaining phenyl carbons exhibit chemical shifts in the typical aromatic region (120-130 ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Interpretation of the IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=C bonds of the pyrazole and phenyl rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3150 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| ~1595, ~1495, ~1450 | Phenyl ring C=C stretching | Strong |

| ~1550 | Pyrazole ring C=N stretching | Medium |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Causality Behind Vibrational Frequencies:

-

Aromatic C-H Stretch: The absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of aromatic rings.

-

Aromatic C=C and C=N Stretches: The region between 1600 and 1450 cm⁻¹ contains several strong to medium bands corresponding to the stretching vibrations of the carbon-carbon double bonds within the phenyl rings and the carbon-nitrogen double bond in the pyrazole ring.

-

C-H Out-of-Plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the phenyl rings and the pyrazole ring. The exact positions of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

-

Detection: The ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) and several characteristic fragment ions.

Table 4: Expected Mass Spectral Data for this compound (C₁₅H₁₂N₂)

| m/z | Ion | Relative Intensity |

| 220 | [M]⁺˙ | High |

| 219 | [M-H]⁺ | Moderate |

| 192 | [M-N₂]⁺˙ | Low |

| 115 | [C₉H₇]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | High |

Note: The molecular weight of this compound is 220.27 g/mol .

Fragmentation Pathway

Figure 2. Proposed fragmentation pathway of this compound.

Causality Behind Fragmentation:

-

Molecular Ion (m/z 220): The molecular ion peak is expected to be intense due to the stability of the aromatic pyrazole ring system.

-

[M-H]⁺ (m/z 219): Loss of a hydrogen radical is a common fragmentation pathway for aromatic compounds, leading to a stable cation.

-

[M-N₂]⁺˙ (m/z 192): The expulsion of a neutral nitrogen molecule (N₂) from the pyrazole ring is a characteristic fragmentation for this class of compounds, although it may be a minor pathway.

-

Phenyl Cation (m/z 77): The cleavage of the bond between the phenyl group and the pyrazole ring results in the formation of the very stable phenyl cation, which is often a base peak or a very prominent peak in the spectrum.

-

[C₉H₇]⁺ (m/z 115): This fragment can arise from the loss of a phenylnitrile radical from the [M-H]⁺ ion.

Conclusion

The comprehensive spectroscopic analysis of this compound, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and unambiguous structural fingerprint of this important heterocyclic compound. The data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural confirmation and purity assessment. The foundational understanding of the spectroscopic properties of this compound is critical for the rational design and characterization of novel pyrazole-based molecules with tailored functions.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In A. R. Katritzky & C. W. Rees (Eds.), Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 167-303). Pergamon.

-

NIST Chemistry WebBook. (n.d.). Pyrazole. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. Retrieved from [Link]

An In-depth Technical Guide to the Solubility of 1,4-Diphenylpyrazole in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diphenylpyrazole is a heterocyclic compound featuring a pyrazole core with phenyl substituents at the 1 and 4 positions. As with many aromatic nitrogen-containing heterocycles, this scaffold is of significant interest in medicinal chemistry and materials science. Understanding its solubility profile in common organic solvents is a cornerstone for its practical application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, offers a qualitative solubility profile based on these principles, and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. While specific quantitative data for this compound is not widely available in public literature, this guide empowers researchers to generate precise and reliable solubility data tailored to their specific laboratory conditions.

Introduction: The Significance of Solubility for this compound

Chemical and Pharmacological Profile

This compound (C₁₅H₁₂N₂) is a solid crystalline compound with a molecular weight of 220.27 g/mol and a reported melting point of 97°C[1]. The pyrazole ring is a privileged scaffold in drug discovery, known for a wide range of biological activities[2]. The two phenyl groups in the 1,4-diphenyl derivative significantly increase its lipophilicity and potential for π-π stacking interactions, influencing its pharmacokinetic and pharmacodynamic properties.

The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physical property that dictates its utility. In drug development, poor solubility can lead to low bioavailability, hindering a compound's therapeutic potential. In chemical synthesis, solubility determines the choice of solvent for reactions, influences reaction rates, and is paramount for purification techniques such as crystallization. For laboratory researchers, selecting an appropriate solvent is crucial for preparing stock solutions for in vitro and in vivo assays.

Objectives and Scope

This guide aims to:

-

Elucidate the theoretical principles that govern the solubility of this compound.

-

Provide a predicted qualitative solubility profile in a range of common organic solvents.

-

Deliver a robust, step-by-step experimental protocol for the quantitative measurement of thermodynamic solubility.

-

Offer insights into the practical implications of the solubility characteristics for scientific applications.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is the primary guiding concept, which states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Molecular Structure and Polarity

This compound is a relatively nonpolar molecule. While the pyrazole ring contains two nitrogen atoms that introduce a dipole moment, the molecule's overall polarity is dominated by the two large, nonpolar phenyl rings. The molecule lacks classic hydrogen bond donors (like -OH or -NH groups). The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors, but this capacity is sterically hindered by the bulky phenyl groups.

Solute-Solvent Interactions

The dissolution of this compound involves overcoming the crystal lattice energy of the solid and establishing new solute-solvent interactions. The primary intermolecular forces at play will be:

-

Van der Waals Forces (Dispersion Forces): These are the predominant interactions for this compound and will be strongest with nonpolar or moderately polar solvents that also have significant van der Waals interactions. Aromatic solvents like toluene can engage in favorable π-π stacking with the phenyl rings of the solute.

-

Dipole-Dipole Interactions: The pyrazole core's dipole will interact with polar solvents.

-

Hydrogen Bonding: While the solute cannot donate hydrogen bonds, the nitrogen atoms can accept them from protic solvents like alcohols. However, this is expected to be a weaker contributor to overall solubility compared to van der Waals forces.

Predicted Solubility Profile of this compound

Due to a lack of specific published quantitative data, the following profile is inferred based on chemical principles. Researchers are strongly encouraged to confirm these predictions experimentally using the protocol provided in Section 4.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene | High | Strong van der Waals forces and potential for π-π stacking between the aromatic rings of the solvent and solute. "Like dissolves like" principle is highly applicable. |

| Halogenated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are of moderate polarity and are excellent at dissolving a wide range of organic compounds through dipole-dipole and dispersion forces. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate | These solvents have significant dipole moments that can interact with the pyrazole core. The balance of polar and nonpolar characteristics in these solvents makes them good candidates. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | These solvents can act as hydrogen bond donors to the nitrogen atoms of the pyrazole ring. However, the large nonpolar surface area of the phenyl groups will limit solubility compared to more polar pyrazole derivatives. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Very Low | These solvents interact almost exclusively through weak dispersion forces. They are generally poor solvents for compounds containing heteroatoms and polar functional groups, even if the overall molecule is largely nonpolar. |

| Aqueous | Water, Buffers | Practically Insoluble | The molecule is large and lipophilic, making it unable to overcome the strong hydrogen bonding network of water. An experimental value for the related isomer 3,5-diphenyl-1H-pyrazole in aqueous buffer (pH 7.4) was found to be <0.2 µg/mL[3]. |

Experimental Determination of Thermodynamic Solubility

To obtain reliable quantitative data, a standardized experimental procedure is essential. The saturation shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility[4][5].

The Shake-Flask Method: Principle and Rationale

This method involves adding an excess amount of the solid compound to a solvent and agitating the mixture at a constant temperature until equilibrium is reached, meaning the solution is saturated. At this point, the concentration of the dissolved solute is measured, which corresponds to its solubility. This method is considered the most reliable because it measures the true thermodynamic equilibrium, which is critical for applications like formulation and biopharmaceutical classification[4][6].

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials (e.g., 2-4 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is crucial; a good starting point is 5-10 mg of solid in 1 mL of solvent. The presence of undissolved solid at the end of the experiment is a necessary visual confirmation of saturation[4].

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150-250 rpm). Allow the mixture to equilibrate for at least 24 hours. For some compounds and solvents, 48 to 72 hours may be necessary to ensure equilibrium is reached[6].

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

Analytical Quantification

A robust and validated analytical method is key to accurate solubility measurement. HPLC-UV is the preferred technique.

-

Method Development: Develop an isocratic or gradient HPLC method that provides a sharp, symmetric peak for this compound, well-resolved from any solvent or impurity peaks. A C18 column is often a good starting point.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Generate a calibration curve by plotting the peak area versus concentration. Ensure the curve has a high correlation coefficient (R² > 0.999).

-

Validation: The concentration of the diluted experimental sample must fall within the validated linear range of the calibration curve.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analysis and Practical Implications

Interpreting the Data

The experimentally determined solubility values will provide a clear picture of which solvents are most effective for dissolving this compound. A high solubility in toluene and dichloromethane would confirm the dominance of nonpolar and dispersion forces in the dissolution process. Moderate solubility in acetone and ethanol would indicate that dipole-dipole interactions and hydrogen bond acceptance also play a role.

Practical Applications for Researchers

-

Synthesis and Purification: For chemical reactions, a solvent with high solubility for the reactants is often chosen. For purification by recrystallization, an ideal solvent is one in which the compound is highly soluble at elevated temperatures but has lower solubility at room temperature or below. A solvent pair (e.g., DCM/hexane) might also be effective, where the compound is dissolved in a good solvent (DCM) and then a poor solvent (hexane) is added to induce precipitation.

-

Drug Development and Formulation: For preclinical in vivo studies, formulating a poorly water-soluble compound often requires a co-solvent system. Understanding the solubility in pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol) is the first step in developing a suitable vehicle for administration.

-

Biological Assays: For in vitro screening, compounds are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. While DMSO is an excellent solvent for a wide range of compounds, knowing the solubility in other solvents like ethanol provides alternative options if DMSO interferes with the assay.

Conclusion

This compound is a lipophilic, largely nonpolar molecule whose solubility is predicted to be highest in nonpolar aromatic and halogenated organic solvents and lowest in polar protic and aliphatic solvents. While publicly available quantitative data is scarce, this guide provides the essential theoretical framework and a detailed, robust experimental protocol—the shake-flask method—to empower researchers to determine precise solubility values. Accurate solubility data is indispensable for advancing the application of this compound in medicinal chemistry, chemical synthesis, and materials science, enabling rational solvent selection for purification, formulation, and biological testing.

References

-

PubChem. 3,5-Diphenyl-1H-pyrazole - Compound Summary. National Center for Biotechnology Information. [Link]

-

PubChem. Pyrazole - Compound Summary. National Center for Biotechnology Information. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

Avdeef, A. (2007). The Rise of Shake-Flask Solubility. Dissolution Technologies, 14(3), 4-9. [Link]

-

PubChem. 1,3-Diphenyl-1H-pyrazole - Compound Summary. National Center for Biotechnology Information. [Link]

-

Maheshkumar K, et al. (2021). The Recent Development of the Pyrazoles: A Review. Indian J Environ Sci, 17(9). [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

PubChem. 3,4-Diphenylpyrazole - Compound Summary. National Center for Biotechnology Information. [Link]

-

World Journal of Pharmaceutical Research. Chemistry and biological properties of pyrazole derivatives. [Link]

Sources

- 1. 1,3-Diphenyl-1H-pyrazole | C15H12N2 | CID 613284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. 1H-Pyrazole, 3,5-diphenyl- | C15H12N2 | CID 70840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Bis(2,4-dinitrophenyl)-4-nitro-1H-pyrazole acetone monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Architectural Significance of the 1,4-Diphenylpyrazole Scaffold

An In-Depth Technical Guide to the Synthesis of Novel 1,4-Diphenylpyrazole Derivatives

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a privileged scaffold, a testament to its versatile biological activities and synthetic accessibility.[1][2] Among its many substitution patterns, the 1,4-diphenyl motif is of particular interest. This arrangement provides a rigid, three-dimensional framework that can effectively orient key pharmacophoric groups into the binding pockets of various biological targets. Molecules incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] For instance, the celebrated anti-inflammatory drug Celecoxib, while a 1,5-diarylpyrazole, underscored the therapeutic potential of diarylpyrazole structures and spurred extensive research into related isomers.[3] This guide offers a comprehensive exploration of the primary synthetic strategies for constructing novel this compound derivatives, focusing on the underlying chemical principles, practical experimental considerations, and the rationale behind methodological choices.

Part 1: Core Synthetic Strategies: A Comparative Analysis

The synthesis of 1,4-diphenylpyrazoles can be broadly categorized into three primary approaches: classical cyclocondensation reactions, regioselective [3+2] cycloaddition reactions, and post-functionalization of a pre-formed pyrazole core via cross-coupling methodologies. Each strategy presents a unique set of advantages and challenges in terms of starting material availability, regiochemical control, and functional group tolerance.

Caption: The reaction pathway for forming a pyrazole ring via nitrile imine cycloaddition.

Post-Functionalization via Cross-Coupling: The Path to Diversity

For generating libraries of novel analogs, post-functionalization of a pre-existing pyrazole core is an exceptionally powerful strategy. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly well-suited for this purpose. [5][6] The typical workflow involves synthesizing a 1-phenyl-4-halopyrazole (e.g., 4-bromo- or 4-iodopyrazole). This halogenated intermediate then serves as a versatile handle for introducing a second phenyl group via a cross-coupling reaction. The Suzuki-Miyaura reaction, which couples the halopyrazole with a phenylboronic acid, is widely used due to its mild conditions and high functional group tolerance. [7][8] This approach allows for the late-stage introduction of diverse, functionalized phenyl rings at the C4 position, making it ideal for structure-activity relationship (SAR) studies in drug discovery.

| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |

| Cyclocondensation | Readily available starting materials; simple one-pot procedures. | Often poor regioselectivity with unsymmetrical diketones. [9] | Choice of solvent and catalyst can influence regioisomeric ratio. [10] |

| [3+2] Cycloaddition | Excellent regiocontrol; mild reaction conditions. [11][12] | Requires synthesis of hydrazonoyl halide precursors; nitrile imines can be unstable. | Base selection is critical for efficient in situ generation of the dipole. |

| Post-Functionalization | Unmatched potential for library synthesis; excellent functional group tolerance. [7][8] | Multi-step process; requires synthesis of a halogenated pyrazole intermediate. | Catalyst, ligand, and base optimization is crucial for high coupling yields. [13] |

Table 1: A comparative summary of the primary synthetic routes to 1,4-diphenylpyrazoles.

Part 2: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step methodologies for the synthesis of a representative this compound derivative.

Protocol 2.1: Synthesis of 1-Phenyl-4-bromopyrazole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for formylating and cyclizing acetophenone phenylhydrazones to yield 4-carboxaldehyde pyrazoles, which can be further functionalized. [14]A related pathway can be adapted to synthesize halogenated pyrazoles.

Workflow Diagram:

Caption: A step-by-step workflow for synthesizing the key 4-bromopyrazole intermediate.

Step-by-Step Methodology:

-

Hydrazone Formation: To a solution of acetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-3 hours. Monitor completion by TLC. Cool the reaction mixture to room temperature and collect the precipitated acetophenone phenylhydrazone by filtration. Wash with cold ethanol and dry under vacuum.

-

Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a condenser under an inert atmosphere (N₂), cool dimethylformamide (DMF, 5.0 eq) to 0 °C. Add phosphorus oxybromide (POBr₃, 1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

-

Cyclization: Dissolve the acetophenone phenylhydrazone (1.0 eq) from Step 1 in DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with aqueous sodium hydroxide (2M) until it is slightly basic (pH ~8-9). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1-phenyl-4-bromopyrazole. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

This protocol details the palladium-catalyzed coupling of 1-phenyl-4-bromopyrazole with phenylboronic acid.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-phenyl-4-bromopyrazole (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq) or a more modern pre-catalyst like XPhos Pd G2 (0.01 eq). [8]The choice of catalyst is critical and can significantly impact yield and reaction time.

-

Solvent and Degassing: Add a solvent mixture, typically dioxane/water (4:1) or toluene/ethanol/water. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired this compound. Confirm the structure and purity using standard analytical techniques.

| Parameter | Condition | Rationale/Insight |

| Catalyst | Pd(PPh₃)₄, XPhos Pd G2 [8] | XPhos-based catalysts are often more active for heteroaryl couplings due to the electron-rich and bulky nature of the ligand, promoting efficient oxidative addition. |

| Base | K₂CO₃, Cs₂CO₃ | A base is required to activate the boronic acid for the transmetalation step. Cesium carbonate is often more effective but also more expensive. |

| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | A mixture including water is necessary to solubilize the inorganic base and facilitate the catalytic cycle. |

| Temperature | 90-100 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. |

Table 2: Optimized conditions and rationale for the Suzuki-Miyaura cross-coupling protocol.

Conclusion and Future Outlook

The synthesis of novel this compound derivatives remains a highly active area of research, driven by their significant potential in drug discovery. While classical cyclocondensation methods provide a direct route, modern strategies involving [3+2] cycloadditions and particularly late-stage post-functionalization via palladium-catalyzed cross-coupling offer superior control and versatility. The ability to rapidly generate diverse libraries of analogs using robust methods like the Suzuki-Miyaura coupling is invaluable for probing biological systems and optimizing lead compounds. Future efforts will likely focus on developing even more efficient and sustainable catalytic systems, exploring novel C-H activation methodologies to bypass the need for pre-halogenated intermediates, and expanding the scope of accessible derivatives for biological screening.

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.

- Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online.

- Zou, X., et al. (2023). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. J. Org. Chem., 88, 2190–2206.

- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). Semantic Scholar.

- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

- Pyrazoles and Heck Reaction. (n.d.).

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.).

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed.

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.

- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)

- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv

- Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxid

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry.

- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

Sources

- 1. [PDF] Recent Advances in Synthesis and Properties of Pyrazoles | Semantic Scholar [semanticscholar.org]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

In-Depth Technical Guide: Exploring the Chemical Reactivity of the Pyrazole Core in 1,4-Diphenylpyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged motif in medicinal chemistry and materials science, prized for its metabolic stability and versatile biological activity. This technical guide delves into the chemical reactivity of the pyrazole core within 1,4-diphenylpyrazole, a specific analogue where the substitution pattern significantly influences its synthetic utility. We will provide a detailed analysis of the electronic and steric effects of the N1 and C4 phenyl substituents, which govern the regioselectivity of key transformations. This document offers field-proven insights and detailed experimental protocols for electrophilic aromatic substitution, directed metalation, and the reactivity of the appended phenyl rings, aiming to equip researchers with the knowledge to strategically functionalize this important heterocyclic system.

The Electronic Architecture and Reactivity Landscape of this compound

The pyrazole ring is an electron-rich five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1 "pyrrole-like" nitrogen donates a lone pair to the π-system, while the N2 "pyridine-like" nitrogen contributes one electron, with its lone pair residing in an sp² orbital within the plane of the ring. This electronic configuration renders the pyrazole core susceptible to electrophilic attack.

In this compound, the C4 position, which is typically the most reactive site for electrophilic substitution in unsubstituted pyrazoles, is blocked by a phenyl group.[1] This fundamental structural feature redirects reactivity towards the C3 and C5 positions of the pyrazole core, as well as the N1 and C4 phenyl rings. The N1-phenyl group, being electron-withdrawing, tends to decrease the overall electron density of the pyrazole ring, thereby modulating its reactivity compared to N-unsubstituted or N-alkylated pyrazoles.

"Pyrazole Core" [pos="0,0!"]; "C3" [pos="-1.5,1!"]; "C5" [pos="1.5,1!"]; "N1-Phenyl" [pos="-1.5,-1!"]; "C4-Phenyl" [pos="1.5,-1!"];

"Pyrazole Core" -- "C3" [label="Reactivity Site"]; "Pyrazole Core" -- "C5" [label="Reactivity Site"]; "Pyrazole Core" -- "N1-Phenyl" [label="Reactivity Site"]; "Pyrazole Core" -- "C4-Phenyl" [label="Reactivity Site"]; }

Figure 1. Primary sites of chemical reactivity in this compound.Electrophilic Aromatic Substitution on the Pyrazole Core

With the C4 position occupied, electrophilic aromatic substitution (EAS) on the this compound core is directed to the C5 position. This regioselectivity is influenced by a combination of steric hindrance from the adjacent C4-phenyl group and the electronic effects of the N1-phenyl substituent.

Nitration

The nitration of this compound is a classic example of electrophilic substitution. The reaction conditions can be tuned to favor nitration on either the pyrazole ring or the phenyl substituents. For selective nitration of the pyrazole core, milder conditions are typically employed.

Experimental Protocol: Synthesis of 1,4-Diphenyl-5-nitropyrazole

-

Reagents and Equipment : this compound, concentrated sulfuric acid, fuming nitric acid, crushed ice, filtration apparatus.

-

Procedure :

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve this compound (1.0 eq) in concentrated sulfuric acid.

-

Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to afford 1,4-diphenyl-5-nitropyrazole.[2][3]

-

Halogenation

Halogenation, particularly bromination, of this compound also proceeds with high regioselectivity at the C5 position. N-Bromosuccinimide (NBS) is a convenient and effective reagent for this transformation.

Experimental Protocol: Synthesis of 5-Bromo-1,4-diphenylpyrazole

-

Reagents and Equipment : this compound, N-bromosuccinimide (NBS), carbon tetrachloride or water, reflux condenser, filtration apparatus.

-

Procedure :

-

Dissolve this compound (1.0 eq) in carbon tetrachloride or water.

-

Add N-bromosuccinimide (1.1 eq) to the solution.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

If using carbon tetrachloride, wash the reaction mixture with aqueous sodium thiosulfate solution and then with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

If using water, the product may precipitate upon cooling. Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield 5-bromo-1,4-diphenylpyrazole.[4][5]

-

Directed Ortho-Metalation (DoM) for C5-Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[6][7][8] In this compound, the N1-pyrazole nitrogen can act as a directing group, facilitating the deprotonation of the adjacent C5 position by a strong organolithium base. The resulting lithiated intermediate can then be trapped with a variety of electrophiles.

"this compound" -> "Lithiation (n-BuLi, THF, -78 °C)" -> "5-Lithio-1,4-diphenylpyrazole" -> "Electrophilic Quench (E+)" -> "C5-Functionalized Product"; }

Figure 2. Workflow for C5-functionalization via directed ortho-metalation.Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

-

Reagents and Equipment : this compound, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi), electrophile (e.g., alkyl halide, aldehyde, ketone), Schlenk line or glovebox.

-

Procedure :

-

Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution.

-

Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.[9][10]

-

Reactivity of the Phenyl Substituents

The phenyl rings at the N1 and C4 positions of the pyrazole core are also susceptible to electrophilic aromatic substitution. The directing influence of the pyrazole ring on these phenyl groups is a critical consideration for selective functionalization.

-

N1-Phenyl Group : The pyrazole ring attached to the N1 position is generally considered to be deactivating and meta-directing towards electrophilic attack on the phenyl ring. This is due to the electron-withdrawing nature of the heterocyclic system.

-

C4-Phenyl Group : Conversely, the pyrazole moiety at the C4 position is typically an activating group and directs electrophilic substitution to the ortho and para positions of the phenyl ring.

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound, such as the 5-bromo derivative, are valuable precursors for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[11][12][13] These transformations allow for the introduction of a wide array of substituents at the C5 position, providing access to a diverse library of functionalized this compound analogues.

Table 1: Summary of Reactivity in this compound

| Reaction Type | Primary Reactive Site | Typical Reagents | Product Type |

| Nitration | C5 of Pyrazole Core | Fuming HNO₃ / H₂SO₄ | 5-Nitro-1,4-diphenylpyrazole |